5-Methyl-1,4-dioxane-2,3-dione
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Overview
Description
5-Methyl-1,4-dioxane-2,3-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. It is a crystalline, colorless solid that is sparingly soluble in water. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The original synthesis of 5-Methyl-1,4-dioxane-2,3-dione involves a condensation reaction between acetone and malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid, or the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,4-dioxane-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
5-Methyl-1,4-dioxane-2,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-1,4-dioxane-2,3-dione involves its high reactivity due to the presence of the dioxane ring and the carbonyl groups. The compound can easily lose a hydrogen ion from the methylene group, creating a resonance-stabilized anion. This reactivity allows it to participate in various chemical reactions, including nucleophilic addition and substitution .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Similar in structure but with different reactivity and applications.
5-Methyl-5-propargyloxycarbonyl-1,3-dioxane-2-one: An alkyne-functionalized cyclic carbonate with unique polymerization properties.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Known for its use in different synthetic applications.
Uniqueness
5-Methyl-1,4-dioxane-2,3-dione is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form resonance-stabilized anions makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
89093-66-3 |
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Molecular Formula |
C5H6O4 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
5-methyl-1,4-dioxane-2,3-dione |
InChI |
InChI=1S/C5H6O4/c1-3-2-8-4(6)5(7)9-3/h3H,2H2,1H3 |
InChI Key |
GVBOBOKIWHDTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)C(=O)O1 |
Origin of Product |
United States |
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